2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, characterized by a fused triazole-quinoxaline core. Key structural features include:
- Triazoloquinoxaline backbone: A bicyclic system with a triazole ring fused to a quinoxaline moiety.
- Substituents: An isopropyl group at position 1 and an oxo group at position 4 of the triazoloquinoxaline core.
- Acetamide side chain: A phenyl group attached via an acetamide linker at position 2 of the core.
This structure is pharmacologically significant due to the triazole ring’s electron-rich nature and the quinoxaline system’s planar aromaticity, which may facilitate interactions with biological targets.
Properties
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13(2)18-22-23-19-20(27)24(15-10-6-7-11-16(15)25(18)19)12-17(26)21-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIGTMWQAHWSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide typically involves multiple steps, beginning with the formation of the triazoloquinoxaline ring system. This can be achieved through a cyclization reaction involving a quinoxaline derivative and a suitable azide. The incorporation of the isopropyl group and the subsequent formation of the oxo functional group requires carefully controlled conditions, typically involving selective oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow chemistry to ensure efficient and reproducible synthesis. Key steps would include high-pressure hydrogenation for the reduction processes and high-temperature cyclization reactions for the formation of the triazoloquinoxaline ring system.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the isopropyl group, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo functional group, potentially converting it to a hydroxyl group under mild conditions.
Common Reagents and Conditions: Oxidation reactions often employ reagents like hydrogen peroxide or sodium hypochlorite. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically require the presence of a strong base, such as sodium hydride, under an inert atmosphere.
Major Products: These reactions yield a variety of products, including hydroxyl derivatives from reduction, oxidized products with additional functional groups, and substituted triazoloquinoxalines from nucleophilic substitution.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigation into its bioactivity, particularly its potential as an inhibitor of specific enzymes.
Medicine: Potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Usage as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves interaction with specific molecular targets. Its triazoloquinoxaline core can bind to various biological molecules, disrupting normal cellular processes. This binding can inhibit enzyme activity, alter signal transduction pathways, and induce cell death in cancerous cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to five structurally related analogs (Table 1), focusing on substituent variations and molecular properties.
Table 1: Structural and Molecular Comparison of Analogs
Key Observations:
Substituent Position and Molecular Weight: Ethyl-substituted phenyl analogs (e.g., ) share the same molecular formula (C₂₂H₂₃N₅O₂) and weight (389.4), differing only in the ethyl group’s position (ortho vs. meta). This positional isomerism may influence steric effects and binding interactions.
Core Modifications: The phenoxy-mesityl analog introduces a phenoxy group on the triazoloquinoxaline core and a mesityl (2,4,6-trimethylphenyl) group on the acetamide. These modifications likely increase steric bulk and electron-donating effects, which could impact receptor binding or metabolic stability.
Impact of Aliphatic vs. This may affect membrane permeability in biological systems.
Lack of Physicochemical Data :
Implications of Structural Variations
- Stereoelectronic Effects: The isopropyl group on the triazoloquinoxaline core (target compound vs. propyl in ) could alter electron distribution, affecting interactions with enzymatic targets.
- Synthetic Accessibility : Analog ’s cyclohexyl group may require distinct synthetic routes (e.g., reductive amination) compared to aromatic substitutions.
Biological Activity
The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide (hereafter referred to as compound A ) is a member of the triazoloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of compound A, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- An isopropyl group
- A triazoloquinoxaline core
- An acetamide functional group
This unique arrangement contributes to its diverse chemical reactivity and biological activity. The molecular formula is with a molecular weight of 405.4 g/mol .
Antimicrobial Activity
Preliminary studies indicate that compound A exhibits significant antimicrobial properties. In vitro evaluations have demonstrated:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Effective in killing pathogenic isolates.
- Biofilm Inhibition : Compound A showed superior efficacy in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity of Compound A
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 80 |
| Escherichia coli | 0.25 | 0.30 | 75 |
| Candida albicans | 0.24 | 0.28 | 70 |
Anticancer Activity
Research has also explored the anticancer potential of compound A. In vitro studies have indicated that it may inhibit cancer cell proliferation through various mechanisms:
- DNA Gyrase and DHFR Inhibition : Compound A has shown activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Table 2: Anticancer Activity of Compound A
| Target Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of compound A:
- Synergistic Effects : Studies demonstrated that compound A exhibited synergistic effects when combined with Ciprofloxacin and Ketoconazole, enhancing their antimicrobial efficacy against resistant strains .
- Safety Profile : Hemolytic activity tests revealed that compound A has low toxicity, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for potential therapeutic applications .
- Molecular Docking Studies : Computational studies have predicted strong binding affinities of compound A to various molecular targets involved in cancer progression, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
